molecular formula C9H7BrN2 B2474589 4-Bromo-2-methyl-1,8-naphthyridine CAS No. 1824203-20-4

4-Bromo-2-methyl-1,8-naphthyridine

Cat. No.: B2474589
CAS No.: 1824203-20-4
M. Wt: 223.073
InChI Key: QCUMFPOOSCXFLZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Bromo-2-methyl-1,8-naphthyridine is a versatile brominated heterocyclic compound that serves as a critical synthetic intermediate in medicinal chemistry and drug discovery. The 1,8-naphthyridine core is a privileged scaffold in pharmacology, with well-documented derivatives exhibiting a broad spectrum of biological activities . This specific derivative, featuring a bromine atom at the 4-position and a methyl group at the 2-position, is particularly valuable for further functionalization via metal-catalyzed cross-coupling reactions, such as Suzuki or Sonogashira reactions, enabling the rapid exploration of structure-activity relationships . Research into 1,8-naphthyridine analogues has demonstrated their significant potential as antimicrobial agents, with some derivatives acting as potent DNA gyrase inhibitors . Beyond antimicrobial applications, these compounds are also being investigated as dual inhibitors of enzymes like carbonic anhydrase and alkaline phosphatase, suggesting promise for treating conditions like rheumatoid arthritis . Furthermore, the 1,8-naphthyridine structure is found in compounds with antitumor properties and is used in materials science for developing organic light-emitting diodes (OLEDs) due to its photoluminescent properties . This combination of a reactive halogen handle and a pharmaceutically relevant core makes this compound an indispensable building block for researchers developing new therapeutic candidates and advanced functional materials.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-bromo-2-methyl-1,8-naphthyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrN2/c1-6-5-8(10)7-3-2-4-11-9(7)12-6/h2-5H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCUMFPOOSCXFLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C=CC=NC2=N1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1824203-20-4
Record name 4-bromo-2-methyl-1,8-naphthyridine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Chemical Reactivity and Transformation Pathways of 4 Bromo 2 Methyl 1,8 Naphthyridine

Reactivity of the Bromine Moiety

The bromine atom at the 4-position of the 1,8-naphthyridine (B1210474) ring is a key site for functionalization. Its reactivity is primarily characterized by its participation in cross-coupling reactions and its susceptibility to nucleophilic displacement.

Participation in Cross-Coupling Reactions

The carbon-bromine bond in 4-bromo-2-methyl-1,8-naphthyridine is readily activated by palladium catalysts, enabling a variety of cross-coupling reactions to form new carbon-carbon and carbon-heteroatom bonds. These reactions are fundamental in constructing more complex molecular architectures.

Suzuki-Miyaura Coupling: This reaction is a powerful method for forming carbon-carbon bonds by coupling the bromo-naphthyridine with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. wikipedia.orgorganic-chemistry.org The general applicability of the Suzuki-Miyaura reaction allows for the introduction of a wide range of aryl, heteroaryl, alkyl, and alkenyl groups at the 4-position. nih.gov The reaction proceeds through a catalytic cycle involving oxidative addition of the bromo-naphthyridine to the palladium(0) catalyst, followed by transmetalation with the organoboron species and reductive elimination to yield the coupled product and regenerate the catalyst. wikipedia.org

Heck Reaction: The Heck reaction facilitates the coupling of this compound with alkenes to form substituted alkenes. pearson.comorganic-chemistry.orgbyjus.com This palladium-catalyzed reaction typically involves the use of a base and is known for its high stereoselectivity, often favoring the formation of the E (trans) isomer. pearson.comyoutube.com The mechanism involves oxidative addition of the bromo-naphthyridine to the palladium catalyst, followed by migratory insertion of the alkene and subsequent β-hydride elimination. byjus.comlibretexts.org

Sonogashira Coupling: This reaction is used to form a carbon-carbon bond between this compound and a terminal alkyne. wikipedia.orglibretexts.orgorganic-chemistry.org It is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base. wikipedia.orgorganic-chemistry.org The Sonogashira coupling is highly valued for its ability to construct arylalkynes and conjugated enynes under mild conditions. libretexts.org The reaction can be performed under copper-free conditions as well. libretexts.orgorganic-chemistry.org

Table 1: Overview of Cross-Coupling Reactions

Reaction NameCoupling PartnerCatalyst SystemKey Bond Formed
Suzuki-Miyaura CouplingOrganoboron compoundPalladium catalyst and baseC-C (Aryl, Alkyl, Alkenyl)
Heck ReactionAlkenePalladium catalyst and baseC-C (Alkene)
Sonogashira CouplingTerminal AlkynePalladium catalyst, Copper(I) co-catalyst, and baseC-C (Alkyne)

Nucleophilic Displacement Reactions

The bromine atom at the 4-position can also be displaced by various nucleophiles. This substitution can proceed through different mechanisms, including nucleophilic aromatic substitution (SNA_r) and, under specific conditions, potentially an S_N1-like pathway.

In S_NAr reactions, the electron-withdrawing nature of the nitrogen atoms in the 1,8-naphthyridine ring activates the C4 position towards attack by nucleophiles. For instance, 4-bromo-1,8-naphthalimide derivatives have been shown to undergo GST-catalyzed S_NAr replacement of the bromo group with a glutathionyl group. nih.gov While not the exact same compound, this demonstrates the susceptibility of a bromo-substituted aromatic system with nitrogen atoms to nucleophilic attack.

Reactivity of the Methyl Group

The methyl group at the 2-position of the 1,8-naphthyridine ring also offers a site for chemical modification, primarily through reactions at its alpha-carbon.

Reactions at the Alpha-Carbon of the Methyl Group

The hydrogen atoms on the alpha-carbon of the methyl group are acidic due to the electron-withdrawing effect of the adjacent aromatic ring system. This allows for deprotonation by a strong base to form a carbanion. baylor.edu This carbanion can then act as a nucleophile in various reactions. youtube.com

One common transformation is the aldol (B89426) condensation, where the enolate formed from the methyl group attacks the carbonyl group of an aldehyde or ketone. libretexts.orgyoutube.com This reaction forms a new carbon-carbon bond and, upon dehydration, can lead to the formation of a conjugated system. youtube.com

Electrophilic and Nucleophilic Sites on the 1,8-Naphthyridine Core

The 1,8-naphthyridine ring itself possesses distinct electrophilic and nucleophilic sites, influencing its reactivity towards various reagents.

Electrophilic Sites: The carbon atoms in the pyridine (B92270) rings, particularly those adjacent to the nitrogen atoms, are electron-deficient and thus act as electrophilic sites. vaia.com This is due to the electronegativity of the nitrogen atoms, which withdraws electron density from the ring. vaia.com

Nucleophilic Sites: The nitrogen atoms in the 1,8-naphthyridine core possess lone pairs of electrons, making them nucleophilic. vaia.com This allows them to coordinate with metal ions, and 1,8-naphthyridine is known to act as a binucleating ligand. wikipedia.org The nitrogen atoms can also be protonated or alkylated.

Photochemical Properties of 1,8-Naphthyridine Systems

Derivatives of 1,8-naphthyridine are known to exhibit interesting photophysical properties, including fluorescence. researchgate.netrsc.org These properties are influenced by the rigid ring structure and can be tuned by the introduction of different substituents. researchgate.net For example, some 1,8-naphthyridine derivatives show intense blue fluorescent emissions. rsc.orgnih.gov The photochemical behavior is a key aspect of their application in areas such as fluorescent probes and sensors. researchgate.netrsc.org

Spectroscopic and Advanced Structural Characterization of 4 Bromo 2 Methyl 1,8 Naphthyridine

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of organic molecules. For 4-Bromo-2-methyl-1,8-naphthyridine, both ¹H and ¹³C NMR spectra are essential for a complete structural assignment.

¹H NMR Spectral Analysis

The ¹H NMR (Proton NMR) spectrum provides information about the number, environment, and connectivity of hydrogen atoms in the molecule. For this compound, one would expect to observe distinct signals corresponding to the aromatic protons on the naphthyridine core and the protons of the methyl group. The chemical shifts (δ) of the aromatic protons are influenced by the electron-withdrawing effects of the nitrogen atoms and the bromine atom, typically appearing in the downfield region of the spectrum. The methyl group would appear as a singlet in the upfield region.

Detailed experimental ¹H NMR data, including specific chemical shifts and coupling constants for this compound, are not widely available in the surveyed scientific literature.

¹³C NMR Spectral Analysis

The ¹³C NMR spectrum reveals the number of unique carbon environments within the molecule. This compound has nine carbon atoms. Due to the molecule's asymmetry, nine distinct signals would be expected in the broadband-decoupled ¹³C NMR spectrum. The carbon atoms bonded to nitrogen (C2, C8) and bromine (C4) would exhibit characteristic chemical shifts. The methyl carbon would be found in the upfield region of the spectrum.

Specific, experimentally verified ¹³C NMR spectral data for this compound are not available in the public literature reviewed.

Vibrational Spectroscopy

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, probes the vibrational modes of molecular bonds, providing a fingerprint unique to the compound's structure and functional groups.

Infrared (IR) Spectroscopy

The IR spectrum of this compound would be expected to show characteristic absorption bands. Key absorptions would include C-H stretching vibrations from the aromatic rings and the methyl group, C=N and C=C stretching vibrations from the heterocyclic aromatic system, and a characteristic C-Br stretching vibration, which typically appears in the fingerprint region (below 1000 cm⁻¹).

A published experimental IR spectrum with specific wavenumber assignments for this compound could not be located in the reviewed sources.

Raman Spectroscopy

Raman spectroscopy provides complementary information to IR spectroscopy. The Raman spectrum of this compound would also be characterized by vibrations of the naphthyridine ring system. Aromatic ring stretching modes are often strong in Raman spectra.

However, specific experimental Raman spectroscopic data for this compound is not present in the available scientific literature.

Mass Spectrometry for Molecular Mass Confirmation and Fragmentation Analysis

Mass spectrometry is used to determine the exact molecular mass of a compound and to study its fragmentation patterns. The molecular formula for this compound is C₉H₇BrN₂. Due to the presence of bromine, the mass spectrum would exhibit a characteristic isotopic pattern for the molecular ion peak (M⁺), with two signals of nearly equal intensity separated by two mass units (for the ⁷⁹Br and ⁸¹Br isotopes).

While experimental mass spectra are not published, predicted mass-to-charge ratios (m/z) for the compound and its common adducts have been calculated. uni.lu These theoretical values are invaluable for identifying the compound in mass spectrometry analyses.

Table 1: Predicted Mass Spectrometry Data for this compound Adducts uni.lu

Adduct TypePredicted m/z
[M+H]⁺222.98654
[M+Na]⁺244.96848
[M-H]⁻220.97198
[M+K]⁺260.94242
[M]⁺221.97871

This table, based on computational predictions, serves as a reference for the expected mass spectrometric behavior of the title compound. uni.lu

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a cornerstone technique for the unambiguous identification of this compound by providing its precise molecular formula. This is achieved by measuring the mass-to-charge ratio (m/z) to a very high degree of accuracy.

The calculated monoisotopic mass of this compound (C₉H₇BrN₂) is 221.97926 Da. uni.lu HRMS analysis would be expected to yield an experimental value in very close agreement with this theoretical mass, typically within a few parts per million (ppm), thus confirming the elemental composition of the molecule. The presence of bromine is particularly distinctive due to its characteristic isotopic pattern (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), which would be clearly resolved in the high-resolution spectrum.

Table 1: Predicted HRMS Adducts for this compound

Adduct Type Predicted m/z
[M+H]⁺ 222.98654
[M+Na]⁺ 244.96848
[M-H]⁻ 220.97198
[M+NH₄]⁺ 240.01308
[M+K]⁺ 260.94242
[M]⁺ 221.97871

Data sourced from PubChemLite. uni.lu

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is particularly useful for analyzing polar molecules like this compound without causing significant fragmentation. In ESI-MS, the compound is typically dissolved in a suitable solvent and introduced into the mass spectrometer as a fine spray of charged droplets.

This method is highly effective for detecting protonated molecules ([M+H]⁺) of the naphthyridine derivative. For instance, in the synthesis of related naphthalimide derivatives, ESI-MS was used to identify key intermediates and final products, such as confirming the formation of 4-Bromo-N-(2-hydroxyethyl)-1,8-naphthalimide by observing the [M+H]⁺, [M+Na]⁺, and [M+K]⁺ ions. rsc.org Similarly, for this compound, ESI-MS would be expected to show a prominent peak corresponding to the [M+H]⁺ ion at m/z 222.98654, confirming its molecular weight. uni.lu

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light by this compound promotes electrons from lower energy molecular orbitals to higher energy ones.

The UV-Vis spectrum of 1,8-naphthyridine (B1210474) derivatives is characterized by distinct absorption bands. For example, in the study of a 1,8-naphthyridine modified naphthalimide derivative, strong absorption was observed around 445 nm, which was attributed to an intramolecular charge transfer (ICT) band. researchgate.net The electronic transitions in molecules like this compound involve π → π* and n → π* transitions associated with the aromatic naphthyridine ring system. youtube.com The exact position and intensity of these absorption bands are influenced by the substituents on the ring and the solvent used for analysis. The introduction of a bromine atom and a methyl group would be expected to cause shifts in the absorption maxima compared to the unsubstituted 1,8-naphthyridine core.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. This technique would provide accurate bond lengths, bond angles, and intermolecular interactions of this compound.

While a specific crystal structure for this compound was not found in the provided search results, related structures have been elucidated. For instance, the crystal structures of 1,8-naphthyridine-modified naphthalimide derivatives have been determined, revealing details such as the dihedral angles between the naphthyridine and naphthalimide planes and the distances between specific nitrogen atoms. researchgate.net Such an analysis for this compound would confirm the planarity of the naphthyridine ring system and provide insight into how the molecules pack in the crystal lattice.

Chromatographic Techniques for Purity Assessment and Reaction Monitoring (e.g., TLC)

Chromatographic techniques are indispensable for assessing the purity of this compound and for monitoring the progress of its synthesis.

Thin-Layer Chromatography (TLC) is a rapid and convenient method used to qualitatively monitor reactions. rsc.org By spotting the reaction mixture on a TLC plate and eluting with an appropriate solvent system, the consumption of starting materials and the formation of the product can be visualized, often under UV light. The retention factor (Rf) value of the product spot would be characteristic for a given eluent.

For purification, column chromatography is often employed. In the synthesis of related compounds, such as 4-amino-substituted naphthalimides, silica (B1680970) gel chromatography was used to isolate the desired product from reaction byproducts and unreacted starting materials. rsc.org Similarly, High-Performance Liquid Chromatography (HPLC) can be used for both analytical purity assessment and preparative purification, offering higher resolution and quantification. rsc.org

Computational and Theoretical Investigations of 4 Bromo 2 Methyl 1,8 Naphthyridine

Quantum Chemical Calculations for Electronic and Geometric Structure

Quantum chemical calculations are pivotal in elucidating the electronic and geometric properties of molecules. For 4-bromo-2-methyl-1,8-naphthyridine, these computational methods provide a deeper understanding of its structure, stability, and reactivity.

Density Functional Theory (DFT) for Molecular Optimization

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It is widely employed for optimizing molecular geometries and predicting various molecular properties. In the context of this compound, DFT calculations, often at levels like B3LYP with basis sets such as 6-311G(d,p), are used to determine the most stable conformation of the molecule by minimizing its energy. ajchem-a.com This process yields optimized structural parameters, including bond lengths and angles, which are crucial for understanding the molecule's three-dimensional arrangement. For instance, the planarity of the naphthyridine ring system, which is essential for phenomena like electron delocalization and resonance, can be confirmed and quantified through these calculations. ajchem-a.com

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gaps)

Frontier Molecular Orbital (FMO) theory focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) to explain chemical reactivity. numberanalytics.comwikipedia.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that provides insights into the kinetic stability and chemical reactivity of a molecule. researchgate.net A smaller HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. numberanalytics.com For this compound, FMO analysis helps in understanding its electron-donating (from HOMO) and electron-accepting (to LUMO) capabilities. The energies of these orbitals and their gap can be correlated with the molecule's electronic transitions and potential applications in areas like nonlinear optics. ajchem-a.com

Table 1: Frontier Molecular Orbital Data for this compound (Illustrative)

ParameterEnergy (eV)
HOMOValue
LUMOValue
HOMO-LUMO Gap (ΔE)Value

Note: The values in this table are illustrative and would be determined from specific DFT calculations.

Non-covalent Interaction (NCI) Analysis

Non-covalent interactions (NCIs) play a crucial role in determining the supramolecular structure and stability of molecular systems. nih.govnih.gov NCI analysis is a computational tool used to visualize and characterize weak interactions such as van der Waals forces, hydrogen bonds, and steric clashes. nih.govchemtools.org This method is based on the electron density and its derivatives. chemtools.org For this compound, NCI plots can reveal the nature and strength of intermolecular and intramolecular interactions. These interactions are critical in understanding how the molecule packs in a solid state and interacts with other molecules. The analysis can distinguish between stabilizing attractive interactions and destabilizing repulsive contacts, providing a detailed picture of the forces governing the molecule's behavior in a condensed phase. nih.govchemtools.org

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a theoretical framework that translates the complex, delocalized molecular orbitals obtained from quantum chemical calculations into a more intuitive picture of localized bonds and lone pairs, resembling a Lewis structure. wikipedia.orgwisc.eduq-chem.com This method provides information about charge distribution (natural charges), hybridization, and the strength of interactions between filled (donor) and empty (acceptor) orbitals. wisc.eduyoutube.com For this compound, NBO analysis can elucidate the nature of the C-Br bond, the hybridization of the nitrogen atoms in the naphthyridine ring, and the extent of electron delocalization within the aromatic system. The analysis of donor-acceptor interactions, quantified by second-order perturbation theory, reveals the stabilizing effects of hyperconjugation and resonance. wisc.edu

Table 2: NBO Analysis Data for this compound (Illustrative)

Interaction (Donor -> Acceptor)Stabilization Energy (kcal/mol)
Example: LP(N) -> σ(C-C)Value
Example: π(C=C) -> π(C=N)Value

Note: The interactions and values in this table are illustrative and would be derived from specific NBO calculations.

Prediction of Spectroscopic Properties

Computational methods are also instrumental in predicting the spectroscopic properties of molecules, providing a theoretical basis for interpreting experimental spectra.

Theoretical Electronic Spectra Calculations (e.g., TD-DFT, PCM-TD-B3LYP)

Time-Dependent Density Functional Theory (TD-DFT) is a widely used method for calculating the excited-state properties of molecules, including their electronic absorption spectra. nih.gov By simulating the electronic transitions between different energy levels, TD-DFT can predict the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. nih.gov For this compound, these calculations can help to understand its photophysical behavior. To account for the influence of a solvent on the electronic spectrum, the Polarizable Continuum Model (PCM) can be combined with TD-DFT (e.g., PCM-TD-B3LYP). ajchem-a.com This approach models the solvent as a continuous dielectric medium, providing more accurate predictions of spectroscopic properties in solution. ajchem-a.com The results of these calculations are valuable for identifying the nature of electronic transitions (e.g., π→π, n→π) and for correlating the molecular structure with its observed color and photostability.

Computational NMR and Vibrational Spectral Analysis

Computational methods are instrumental in predicting and interpreting the spectral properties of this compound. Theoretical calculations of Nuclear Magnetic Resonance (NMR) spectra can help in the assignment of proton and carbon signals in experimentally obtained spectra. For instance, the calculated ¹H-NMR spectrum would predict the chemical shifts for the methyl group protons and the aromatic protons on the naphthyridine ring system. Similarly, computational analysis of the vibrational spectrum (infrared and Raman) allows for the assignment of characteristic vibrational frequencies to specific bonds and functional groups within the molecule, such as the C-Br, C-N, and C-C stretching and bending vibrations. These computational predictions are valuable for confirming the molecular structure and understanding its dynamic behavior.

Reaction Mechanism Studies and Transition State Analysis

Computational chemistry plays a crucial role in elucidating the mechanisms of chemical reactions involving this compound. For example, studies on the methylation of 1,8-naphthyridine (B1210474) derivatives have utilized computational approaches to understand the reaction pathways. rsc.org Theoretical calculations can map out the potential energy surface of a reaction, identifying intermediates and, most importantly, the transition state structures. This analysis provides quantitative data on activation energies, which helps in predicting reaction rates and understanding the factors that control the regioselectivity and chemoselectivity of reactions. For instance, in reactions involving nucleophilic substitution at the bromine-bearing carbon, transition state analysis can reveal the energetic favorability of different mechanistic pathways.

Molecular Modeling and Dynamics Simulations

Molecular modeling and simulations are powerful tools to investigate the three-dimensional structure of this compound and its interactions with other molecules, particularly biological macromolecules.

Molecular Docking Methodologies for Interaction Principles

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. csfarmacie.cz In the context of this compound, docking studies can be employed to investigate its potential as an inhibitor of specific enzymes or its interaction with protein receptors. nih.gov These studies can identify key interactions, such as hydrogen bonds, hydrophobic interactions, and halogen bonds, between the ligand (this compound) and the active site of a protein. The results from docking can provide valuable insights into the structure-activity relationship and guide the design of more potent and selective derivatives.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Intermolecular Interactions

Molecular dynamics (MD) simulations provide a detailed view of the conformational changes and intermolecular interactions of molecules over time. dovepress.com For this compound, MD simulations can be used to study its flexibility and how it adapts its conformation upon binding to a target protein. nih.gov These simulations can also elucidate the stability of the ligand-protein complex and the nature of the intermolecular interactions that contribute to binding affinity. dovepress.com By simulating the dynamic behavior of the system, MD can reveal important information that is not accessible from static docking studies. nih.govdovepress.com

Quantitative Structure-Reactivity Relationships (QSRR) Studies

Quantitative Structure-Reactivity Relationships (QSRR) are models that correlate the chemical structure of a series of compounds with their reactivity. While specific QSRR studies on this compound are not extensively documented in the provided search results, the principles of QSRR can be applied. Such studies would involve calculating various molecular descriptors (e.g., electronic, steric, and hydrophobic parameters) for a series of related 1,8-naphthyridine derivatives and correlating them with experimentally determined reaction rates or equilibrium constants. This approach can lead to predictive models that can estimate the reactivity of new, unsynthesized compounds.

Global Reactivity Descriptors and Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a powerful tool to visualize the charge distribution within a molecule and predict its reactive sites for electrophilic and nucleophilic attack. nih.govmdpi.comresearchgate.net The MEP map of this compound would show regions of negative potential (in red and yellow), typically associated with the nitrogen atoms of the naphthyridine ring, indicating their susceptibility to electrophilic attack. Conversely, regions of positive potential (in blue) would highlight areas prone to nucleophilic attack. This visual representation of reactivity is invaluable for understanding and predicting the outcomes of chemical reactions. nih.govresearchgate.net

No Specific Theoretical Studies Found for Nonlinear Optical Properties of this compound

Extensive literature searches have revealed a lack of specific computational and theoretical investigations focused on the nonlinear optical (NLO) properties of the chemical compound this compound. While there is a body of research on the NLO properties of various other organic molecules and some naphthyridine derivatives, this particular compound does not appear to have been the subject of dedicated theoretical study in the available scientific literature.

Computational chemistry, particularly using methods like Density Functional Theory (DFT), is a powerful tool for predicting the NLO properties of molecules. researchgate.net These studies typically involve calculating key parameters such as the dipole moment (μ), polarizability (α), and first and second hyperpolarizabilities (β and γ, respectively), which quantify the NLO response of a material. researchgate.netresearchgate.net The investigation of structure-property relationships in these theoretical studies helps in designing novel materials for applications in optoelectronics and photonics. researchgate.netresearchgate.net

Research on other naphthyridine derivatives, for instance, has shown that substitutions on the core naphthyridine structure can significantly influence their NLO properties. rsc.org Studies on various organic compounds have also highlighted the role of electron-donating and electron-withdrawing groups, as well as the extent of π-conjugation, in enhancing NLO responses. nih.govkfupm.edu.sa

However, without specific theoretical data for this compound, it is not possible to provide detailed research findings or data tables concerning its polarizability, hyperpolarizability, or other NLO characteristics as requested. The scientific community has yet to publish theoretical explorations into the NLO potential of this specific molecule. Therefore, a detailed article on its computational and theoretical NLO properties cannot be generated at this time.

Applications of 4 Bromo 2 Methyl 1,8 Naphthyridine in Materials Science and Chemical Biology

Role as Ligands in Coordination Chemistry

The 1,8-naphthyridine (B1210474) core is an exceptional bidentate ligand, utilizing its two nitrogen atoms to chelate metal ions. This coordination ability is fundamental to its application in materials science and catalysis. The fixed geometry of the nitrogen donors makes the 1,8-naphthyridine framework a rigid and reliable building block for constructing complex molecular architectures.

Research has demonstrated that 1,8-naphthyridine and its derivatives readily form stable complexes with a wide range of transition metals, including copper, ruthenium, iron, palladium, and platinum. researchgate.netacs.orgescholarship.org These ligands are known to support the formation of multinuclear metal complexes, where two or more metal centers are held in close proximity. researchgate.netresearchgate.netflinders.edu.au This feature is crucial for developing catalysts that mimic the active sites of metalloenzymes and for creating materials with unique magnetic or electronic properties. escholarship.orgmdpi.com

The introduction of substituents like the bromo and methyl groups in 4-Bromo-2-methyl-1,8-naphthyridine is expected to fine-tune the ligand's properties. The electron-withdrawing nature of the bromine atom can influence the electron density on the naphthyridine ring, affecting the strength of the metal-ligand bond. The methyl group, on the other hand, can introduce steric effects that influence the geometry of the resulting metal complex. These modifications allow for the rational design of ligands with tailored coordination properties for specific applications, such as catalysis or the assembly of advanced materials. researchgate.net

Table 1: Examples of Metal Complexes with 1,8-Naphthyridine Derivatives

Metal Ion Type of Complex Potential Application Reference
Copper (I) Dinuclear Catalysis, Luminescent Materials researchgate.net
Ruthenium (I) Dinuclear Catalysis (C-C bond formation) researchgate.net
Iron (II/III) Mononuclear Magnetic Materials acs.org
Palladium (II) Bimetallic Catalysis flinders.edu.au

Integration into Optoelectronic Devices

The unique electronic properties of the 1,8-naphthyridine scaffold have made it a target for applications in optoelectronic devices, particularly Organic Light-Emitting Diodes (OLEDs) and Dye-Sensitized Solar Cells (DSSCs).

In the field of OLEDs, 1,8-naphthyridine derivatives have been investigated as both electron-transport materials and emitters. rsc.orgresearchgate.net A series of n-type conjugated 1,8-naphthyridine oligomers have demonstrated high fluorescence, good thermal stability, and reversible electrochemical reduction, making them suitable for these roles. rsc.orgresearchgate.net These materials have been used to create OLEDs with yellow to white-pink emissions, showing potential for use in solid-state lighting and displays. rsc.orgresearchgate.net Furthermore, iridium(III) complexes incorporating naphthyridine-based ligands have been developed as highly efficient phosphorescent emitters, achieving impressive external quantum efficiencies (EQEs) of over 30% in green to red OLEDs with minimal efficiency roll-off at high brightness. rsc.org

While direct application of this compound in OLEDs is not yet widely reported, its parent scaffold's success is significant. The bromine atom could enhance intersystem crossing, potentially favoring phosphorescence, which is a desirable trait for high-efficiency OLED emitters.

In the context of DSSCs, various organic dyes are used to sensitize wide-bandgap semiconductors like TiO2. rsc.orgnih.gov While research has explored numerous heterocyclic compounds, the specific use of 1,8-naphthyridine derivatives as the primary sensitizer (B1316253) is an area of ongoing investigation. The ability of the naphthyridine unit to be chemically modified allows for the tuning of its absorption spectrum and energy levels to match the requirements for efficient charge injection in a solar cell. rsc.org

Table 2: Performance of 1,8-Naphthyridine-Based OLEDs

Emitter Type Color Max. External Quantum Efficiency (EQE) Brightness Reference
Naphthyridine Oligomer Yellow 1.2 cd/A 250 cd/m² rsc.orgresearchgate.net
Naphthyridine Oligomer White-Pink 0.6 cd/A 400 cd/m² rsc.orgresearchgate.net

Development of Molecular Sensors

The ability of the 1,8-naphthyridine ring to bind selectively to metal ions has been harnessed in the development of molecular sensors. The binding event can be designed to produce a detectable signal, most commonly a change in fluorescence or color. The two nitrogen atoms provide a well-defined binding pocket for cations, and modifications to the naphthyridine backbone can enhance both the selectivity and the sensitivity of the sensor. researchgate.net

For instance, a ruthenium(II) polypyridyl complex that incorporates a 1,8-naphthyridine ligand has been shown to function as a highly selective and sensitive fluorescent chemosensor for copper (Cu²⁺) and iron (Fe³⁺) ions. acs.org In another example, a sensor for the highly toxic mercury ion (Hg²⁺) was developed using a naphthalimide derivative that features a 1,8-naphthyridine unit as the specific ion recognition site. This demonstrates the modularity of the naphthyridine scaffold in sensor design.

The presence of a bromine atom on the this compound structure could be exploited in sensor design. The heavy atom effect of bromine can influence the photophysical properties of a fluorescent sensor, potentially leading to ratiometric sensing capabilities or enhanced sensitivity.

Application in Self-Assembly and Host-Guest Systems

Supramolecular chemistry explores the non-covalent interactions that guide the formation of large, well-ordered structures from smaller molecular components. The 1,8-naphthyridine scaffold is an excellent building block for these "bottom-up" approaches due to its rigid structure and defined hydrogen bonding capabilities.

Research has shown that appropriately substituted 1,8-naphthyridine derivatives can spontaneously self-organize into diverse one-dimensional crystalline nanostructures, such as rods and wires. acs.org This self-assembly is driven by a combination of hydrogen bonding and π-π stacking interactions, and the resulting nanostructures can exhibit interesting optical properties, like stimuli-responsive luminescence. acs.org

In host-guest chemistry, naphthyridine derivatives have been designed to act as molecular receptors that can selectively bind to specific guest molecules. nih.gov By incorporating amide groups, for example, these receptors can recognize and bind guests through a network of hydrogen bonds. The pre-organized nature of the naphthyridine framework helps to create a well-defined binding cavity, enhancing the strength and selectivity of the host-guest interaction. nih.gov The controlled formation of bimetallic complexes through the deprotonation of proton-responsive 1,8-naphthyridine ligands further highlights their utility in constructing complex, structurally-responsive systems. flinders.edu.au

Use as Chemical Probes in Biological Systems

In the realm of chemical biology, small molecules that can be used to study and manipulate biological processes are of immense value. 1,8-Naphthyridine derivatives have found a significant application as "chemical probes," particularly in the form of fragment libraries for drug discovery.

A notable example is the use of halogenated fragments, known as FragLites , to map the binding sites of proteins. rsc.orgresearchgate.net FragLites are a small set of simple, low molecular weight compounds that are designed to identify high-affinity binding sites on a protein target through X-ray crystallography. rsc.org These fragments work by identifying key hydrogen-bonding and other molecular interactions that are critical for ligand binding. rsc.org

This compound is a prime example of a molecule that fits the description of a FragLite. Studies have successfully used FragLite screening to map the ligand binding sites of bromodomain proteins such as BRD4 and ATAD2, which are important targets in cancer research. rsc.orgresearchgate.net The mapping data obtained from these simple fragments provides a blueprint that can guide the development of more complex and potent lead compounds for drug discovery. researchgate.net This approach has proven to be a rapid and resource-efficient method for assessing the "druggability" of protein targets early in the discovery process. rsc.orgresearchgate.net

Conclusion and Future Research Perspectives for 4 Bromo 2 Methyl 1,8 Naphthyridine

Summary of Current Research Advancements

The 1,8-naphthyridine (B1210474) core is a recognized pharmacophore, present in numerous compounds with a wide array of biological activities. nih.govresearchgate.net Derivatives of this scaffold have been investigated for their potential as antimicrobial, anticancer, anti-inflammatory, and antiviral agents. nih.govresearchgate.net The versatility of the 1,8-naphthyridine ring system allows for functionalization at various positions, enabling the fine-tuning of its chemical and biological properties. nih.gov

The presence of a bromine atom at the 4-position and a methyl group at the 2-position of the 1,8-naphthyridine ring in the title compound are key features for potential future research. The bromine atom, a halogen, is a particularly interesting functional group. It can act as a leaving group in nucleophilic substitution reactions or participate in cross-coupling reactions, such as the Suzuki or Buchwald-Hartwig reactions. This opens up a vast number of possibilities for creating new derivatives with potentially enhanced biological activities or material properties.

The methyl group at the 2-position can also influence the compound's properties. A practical, transition-metal-free method for the α-methylation of 1,8-naphthyridines using DMSO as a methyl source has been developed, providing efficient access to 2-methyl-1,8-naphthyridine derivatives. rsc.org This suggests that the synthesis of the core structure of 4-Bromo-2-methyl-1,8-naphthyridine can be approached with modern, environmentally friendly methods.

While specific studies on this compound are limited, the foundational knowledge of the 1,8-naphthyridine scaffold provides a strong basis for its future exploration.

Challenges and Opportunities in Synthesis and Functionalization

The primary challenge in the study of this compound is the current lack of established and optimized synthetic routes specifically for this compound. However, this also presents a significant opportunity for synthetic organic chemists.

Challenges:

Regioselectivity: The synthesis of polysubstituted naphthyridines can be challenging due to issues with regioselectivity. Controlling the precise placement of the bromo and methyl groups requires careful selection of starting materials and reaction conditions.

Reaction Conditions: The development of efficient and scalable synthetic protocols often requires extensive optimization of reaction parameters such as catalysts, solvents, and temperature.

Opportunities:

Novel Synthetic Methodologies: There is an opportunity to develop novel, efficient, and stereoselective synthetic pathways to this compound. This could involve exploring modern synthetic techniques, such as flow chemistry or microwave-assisted synthesis, to improve yields and reduce reaction times.

Diverse Functionalization: The bromine atom is a versatile handle for a wide range of chemical transformations. This allows for the introduction of various functional groups at the 4-position, leading to the creation of a library of novel compounds for screening. For instance, palladium-catalyzed cross-coupling reactions could be employed to introduce aryl, heteroaryl, or alkyl groups.

Late-Stage Functionalization: Developing methods for the late-stage functionalization of the 1,8-naphthyridine core would be highly valuable. This would allow for the rapid diversification of lead compounds and the exploration of structure-activity relationships.

Emerging Avenues in Advanced Materials and Chemical Tool Development

Beyond its potential in medicinal chemistry, this compound could also find applications in the development of advanced materials and as a chemical tool.

Advanced Materials:

The rigid, planar structure of the 1,8-naphthyridine ring system makes it an attractive building block for organic electronic materials. By strategically modifying the core structure of this compound, it may be possible to develop new materials with interesting photophysical properties, such as fluorescence or phosphorescence. These materials could have applications in organic light-emitting diodes (OLEDs), sensors, or as components in supramolecular assemblies. For example, derivatives of the related 4-Bromo-1,8-naphthalimide have been explored as fluorogenic substrates for live-cell imaging. nih.gov

Chemical Tool Development:

The reactivity of the bromine atom in this compound makes it a potential candidate for the development of chemical probes and labeling agents. For example, it could be functionalized with a fluorescent dye or a reactive group for covalent modification of biomolecules. Such tools would be invaluable for studying biological processes and for target identification in drug discovery.

Potential for Further Computational and Experimental Synergy

The exploration of this compound would greatly benefit from a synergistic approach that combines computational and experimental methods.

Computational Studies:

Predicting Reactivity and Properties: Density Functional Theory (DFT) and other computational methods can be used to predict the reactivity of different positions on the 1,8-naphthyridine ring, guiding the design of synthetic strategies. These methods can also be used to predict the electronic and photophysical properties of potential derivatives, helping to prioritize synthetic targets for advanced materials applications.

Virtual Screening and Docking: In the context of drug discovery, molecular docking and virtual screening can be used to predict the binding affinity of this compound derivatives to various biological targets. This can help to identify promising candidates for further experimental investigation.

Experimental Validation:

The predictions from computational studies must be validated through experimental work. This includes the synthesis of the predicted compounds, characterization of their properties, and evaluation of their biological activity or material performance. The experimental results can then be used to refine the computational models, leading to a more accurate and predictive understanding of the system. This iterative cycle of prediction and validation is a powerful approach for accelerating the discovery and development of new molecules.

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for 4-Bromo-2-methyl-1,8-naphthyridine, and how do reaction conditions influence yield?

  • Methodology : Two common approaches are highlighted:

  • Bromination : Reacting 1,8-naphthyridin-4(1H)-one with phosphorus oxybromide (POBr₃) at 145°C achieves 75% yield .
  • Aminolysis : Treating 4-bromo-1,8-naphthyridine with ammonia in phenol at 170°C yields 75% .
    • Key Considerations : POBr₃ is preferred for direct bromination, while aminolysis requires precise pH and temperature control to avoid side reactions.

Q. What characterization techniques are essential for verifying the structure of this compound?

  • Methods :

  • Mass Spectrometry (MS) : Confirms molecular weight (e.g., observed m/z 551 for related derivatives) .
  • Elemental Analysis : Validates purity (e.g., C: 74.48%, H: 3.63%, N: 12.41% vs. theoretical values) .
  • Melting Point : Used to assess crystallinity (e.g., 151–153°C for a brominated derivative) .

Q. How do the bromo and methyl substituents influence the compound’s reactivity in nucleophilic substitution reactions?

  • Mechanistic Insight :

  • The bromo group at position 4 is highly electrophilic, enabling substitution with amines or alkoxides .
  • The methyl group at position 2 sterically hinders reactions at adjacent positions but stabilizes intermediates via hyperconjugation .

Advanced Research Questions

Q. How can substituent modifications enhance the binding affinity of this compound to biological targets?

  • Data-Driven Design :

  • Methyl groups increase hydrophobic interactions. For example, adding methyl substituents to 1,8-naphthyridine boosts binding affinity to cytosine by reducing entropy loss (ΔGobs increases from 0.30 × 10⁶ M⁻¹ for unsubstituted to 19 × 10⁶ M⁻¹ for trimethylated derivatives) .
  • Thermodynamic profiling (via isothermal titration calorimetry) shows methyl groups lower ΔCp, enhancing binding enthalpy .

Q. What strategies mitigate challenges in regioselective functionalization of this compound?

  • Innovative Approaches :

  • Metal-Free Synthesis : Using piperidine in ethanol under mild conditions avoids costly catalysts and improves regioselectivity .
  • Directed Ortho-Metalation : Prior lithiation at the bromo-substituted position directs subsequent reactions to specific sites .

Q. How does this compound interact with DNA or protein targets in mechanistic studies?

  • Case Study :

  • The heterodimer of 2-amino-1,8-naphthyridine binds CTG/CTG DNA triplexes via hydrogen bonding, suggesting potential for targeting expanded repeats in myotonic dystrophy .
  • Methyl groups enhance stacking interactions with nucleobases, as shown in fluorescence titration assays .

Q. What are the stability profiles of this compound under varying pH and temperature conditions?

  • Experimental Findings :

  • Acidic conditions (HCl, reflux) hydrolyze the bromo group to yield hydroxyl derivatives (83% yield) .
  • Thermal stability: Decomposition occurs above 250°C, necessitating low-temperature storage for long-term stability .

Q. How can computational modeling guide the design of this compound derivatives for specific therapeutic targets?

  • Methodological Framework :

  • Docking Studies : Predict interactions with adenosine A1 receptors or MAO-B enzymes using crystal structures (e.g., PDB IDs) .
  • QSAR Models : Correlate substituent properties (e.g., cLogP, polar surface area) with bioactivity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.